miuraenamide A

Actin Cytoskeleton Cofilin Antagonism Mechanism of Action

Miuraenamide A is a brominated cyclodepsipeptide that uniquely competes with cofilin for F-actin binding without affecting gelsolin or Arp2/3, enabling selective dissection of cofilin-dependent processes in migration and adhesion. Unlike jasplakinolide, it differentially regulates gene expression and shifts the actin D-loop to physically occlude the cofilin binding site. This compound is also a selective antifungal against Phytophthora species via NADH oxidase inhibition. Fulfill your research needs with this exclusive probe, backed by optimized synthetic and heterologous biosynthetic routes for reliable gram-scale access.

Molecular Formula C34H42BrN3O7
Molecular Weight 684.6 g/mol
CAS No. 905982-74-3
Cat. No. B1258891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemiuraenamide A
CAS905982-74-3
Synonymsmiuraenamide A
Molecular FormulaC34H42BrN3O7
Molecular Weight684.6 g/mol
Structural Identifiers
SMILESCC1CCC(=CCCCC(=O)NC(C(=O)N(C(C(=O)NC(=C(C2=CC=CC=C2)OC)C(=O)O1)CC3=CC(=C(C=C3)O)Br)C)C)C
InChIInChI=1S/C34H42BrN3O7/c1-21-11-9-10-14-29(40)36-23(3)33(42)38(4)27(20-24-17-18-28(39)26(35)19-24)32(41)37-30(34(43)45-22(2)16-15-21)31(44-5)25-12-7-6-8-13-25/h6-8,11-13,17-19,22-23,27,39H,9-10,14-16,20H2,1-5H3,(H,36,40)(H,37,41)/b21-11+,31-30+
InChIKeyLOOHMHDNJMUEAT-SFHJFPFYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miuraenamide A (CAS 905982-74-3): Cyclodepsipeptide Actin Stabilizer for Antifungal and Cytoskeletal Research Applications


Miuraenamide A (CAS 905982-74-3) is a brominated cyclic depsipeptide isolated from the slightly halophilic myxobacterium Paraliomyxa miuraensis, with the molecular formula C34H42BrN3O7 and a molecular weight of 684.6 g/mol [1]. It exhibits dual functionality as both a selective antifungal agent targeting Phytophthora species and an actin filament stabilizer that accelerates actin polymerization and inhibits depolymerization at nanomolar concentrations [2]. Structurally characterized by an unusual β-methoxy-substituted dehydrophenylalanine moiety and a central brominated tyrosine residue, miuraenamide A represents a unique scaffold within the cyclodepsipeptide class of marine-derived natural products with applications spanning antifungal discovery and cytoskeletal pharmacology [3].

Why Miuraenamide A Cannot Be Replaced by Jasplakinolide or Other Actin Stabilizers in Mechanistic Studies


Despite sharing actin-stabilizing properties with prototypical agents like jasplakinolide, miuraenamide A exhibits a distinct binding mode on F-actin that cannot be replicated by other in-class compounds. Whereas jasplakinolide binds F-actin without affecting the interaction of actin-binding proteins such as cofilin, gelsolin, or profilin, miuraenamide A selectively competes with cofilin for binding to F-actin while leaving gelsolin and Arp2/3 binding unaffected [1]. Molecular dynamics simulations reveal that the bromophenol group of miuraenamide A interacts with actin residues Tyr133, Tyr143, and Phe352, shifting the D-loop of the neighboring actin monomer, creating tighter monomer packing, and physically occluding the cofilin binding site—a structural interaction unique to miuraenamide A within the actin stabilizer class [2]. Furthermore, transcriptomic analysis demonstrates that miuraenamide A and jasplakinolide differentially regulate gene expression in endothelial cells, confirming that their functional divergence extends beyond in vitro actin biochemistry to cellular-level outcomes [3]. Substitution with simplified analogs lacking the brominated tyrosine or possessing altered C-terminal modifications results in either loss of potency or complete inversion of functional activity from nucleation promotion to nucleation inhibition [4].

Quantitative Differentiation of Miuraenamide A Versus Actin Stabilizer Comparators and Structural Analogs


Selective Cofilin Competition: Miuraenamide A Versus Jasplakinolide on F-Actin Binding

Miuraenamide A differentiates from the prototypical actin stabilizer jasplakinolide through selective competition with cofilin for F-actin binding. While jasplakinolide binds to F-actin without affecting the interaction of any actin-binding proteins (ABPs) including cofilin, gelsolin, or profilin, miuraenamide A specifically competes with cofilin binding while leaving gelsolin and Arp2/3 binding unaffected [1].

Actin Cytoskeleton Cofilin Antagonism Mechanism of Action

Structural Basis of Cofilin Occlusion: Bromophenol-Actin Residue Interactions

Molecular dynamics simulations demonstrate that the bromophenol group of miuraenamide A—absent in jasplakinolide and non-brominated analogs—interacts specifically with actin residues Tyr133, Tyr143, and Phe352 [1]. This interaction shifts the D-loop of the neighboring actin monomer, creating tighter packing of the monomers and physically occluding the cofilin binding site [2]. The bromine substitution at the central tyrosine is essential for this interaction, as SAR studies confirm that bromination is critical for maintaining biological activity [3].

Molecular Dynamics Binding Site Mapping Structure-Activity Relationship

Differential Transcriptional Regulation: Miuraenamide A Versus Jasplakinolide in Endothelial Cells

Transcriptome analysis in human umbilical vein endothelial cells (HUVECs) reveals that miuraenamide A and jasplakinolide produce distinct gene expression profiles despite similar effects on cytoskeletal morphology and proliferation [1]. Miuraenamide A is identified as a potent inducer of G-actin-dependent SRF (serum response factor) target gene expression, a property not equivalently shared by jasplakinolide [2]. Additionally, both compounds affect migration in a distinctive manner, with miuraenamide A treatment leading to increased adhesive area, more focal adhesion sites, and reduced migration speed [3].

Transcriptomics Gene Expression Cell Migration

Antifungal Selectivity Profile: Miuraenamide A Versus Miuraenamide B and β-Methoxyacrylates

Miuraenamide A exhibits potent and selective inhibition against the phytopathogenic oomycete Phytophthora sp., with moderate inhibition against some fungi and yeasts, and no activity against bacteria [1]. Miuraenamide B, the iodinated analog, shares this selectivity profile but differs in molecular weight (C34H42IN3O7; MW 731.6) [2]. Both compounds inhibit NADH oxidase with an IC50 value of 50 μM, consistent with a mechanism involving the mitochondrial respiratory chain electron transfer system, similar to β-methoxyacrylate-type antibiotics [3].

Antifungal Activity Phytopathogen Control Selectivity Index

Heterologous Production Efficiency: Miuraenamide A Yield and Productivity Gains

Heterologous expression of the miuraenamide A biosynthetic gene cluster (85.9 kbp) in Myxococcus xanthus, combined with feeding of 3-bromo-L-tyrosine, achieves a yield of 1.21 mg/L—a 20-fold increase over the initially prepared heterologous transformant (approximately 0.06 mg/L) [1]. While this yield is comparable to that of the native producer Paraliomyxa miuraensis SMH-27-4 (1 mg/L), the culture time is 4.5 times shorter, resulting in a five-fold improvement in overall productivity [2].

Biosynthesis Heterologous Expression Process Optimization

Total Synthesis Yield: Miuraenamide A Versus Prior Synthetic Route

An optimized total synthesis of miuraenamide A, utilizing Suzuki–Miyaura coupling as a key step to construct the unsaturated hydroxycarboxylic acid moiety from a chiral epoxide, achieves an overall yield of 3.2% over the longest linear sequence [1]. This represents a 1.7-fold improvement over the previously reported procedure, which achieved a yield of only 1.9% [2].

Total Synthesis Chemical Production Synthetic Efficiency

Procurement-Driven Application Scenarios for Miuraenamide A Based on Verified Differentiation Evidence


Cofilin-Specific Actin Dynamics Studies in Cell Migration and Cytoskeletal Research

Miuraenamide A is uniquely suited for investigations requiring selective modulation of cofilin-mediated actin dynamics without perturbing other actin-binding protein interactions. As demonstrated by direct head-to-head comparison with jasplakinolide, miuraenamide A specifically competes with cofilin binding to F-actin while leaving gelsolin and Arp2/3 interactions intact [1]. Molecular dynamics simulations confirm that the bromophenol group of miuraenamide A interacts with actin residues Tyr133, Tyr143, and Phe352, shifting the D-loop and physically occluding the cofilin binding site [2]. This selectivity makes miuraenamide A the preferred chemical probe for dissecting cofilin-specific roles in cell migration, adhesion, and cytoskeletal reorganization, particularly in studies where jasplakinolide's broad, non-selective actin stabilization would confound interpretation [3].

Transcriptional Regulation and SRF-Dependent Gene Expression Studies

Researchers investigating actin-dependent transcriptional regulation should prioritize miuraenamide A over other actin stabilizers based on its validated potency as an inducer of G-actin-dependent SRF target gene expression [1]. Transcriptome analysis in endothelial cells reveals that miuraenamide A and jasplakinolide produce distinct gene expression profiles despite similar cytoskeletal morphological effects [2]. This differential transcriptional activity positions miuraenamide A as a specialized tool for elucidating the actin-SRF-MRTF signaling axis, with applications in cardiovascular biology, fibrosis research, and cancer cell mechanotransduction studies [3].

Antifungal Lead Development Targeting Phytopathogenic Oomycetes

Miuraenamide A offers a selective antifungal profile against Phytophthora species—a major agricultural pathogen causing root rot, blight, and crop devastation—with moderate activity against select fungi and yeasts but no antibacterial activity [1]. Both miuraenamide A and its iodinated analog miuraenamide B inhibit NADH oxidase with an IC50 of 50 μM, targeting the mitochondrial respiratory chain electron transfer system in a manner analogous to β-methoxyacrylate fungicides [2]. This defined mechanism and pathogen selectivity make miuraenamide A an attractive scaffold for agricultural antifungal development, particularly for Phytophthora infestans (potato late blight) and Phytophthora capsici control programs requiring reduced off-target ecological impact [3].

Structure-Activity Relationship Campaigns Leveraging Validated Synthetic Routes

Medicinal chemistry programs requiring gram-scale access to miuraenamide A and its derivatives should utilize the optimized total synthesis route achieving 3.2% overall yield—a 1.7-fold improvement over prior methods [1]. This synthetic accessibility, combined with the late-stage peptide modification strategy enabling rapid generation of halogenated and substitution-pattern variants [2], supports comprehensive SAR studies. Additionally, the validated heterologous biosynthetic platform in Myxococcus xanthus provides a complementary supply route with five-fold productivity gains over native fermentation [3], ensuring reliable compound availability for extended lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for miuraenamide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.